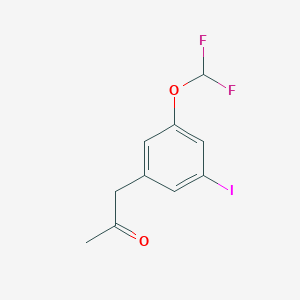

1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one

Beschreibung

Eigenschaften

Molekularformel |

C10H9F2IO2 |

|---|---|

Molekulargewicht |

326.08 g/mol |

IUPAC-Name |

1-[3-(difluoromethoxy)-5-iodophenyl]propan-2-one |

InChI |

InChI=1S/C10H9F2IO2/c1-6(14)2-7-3-8(13)5-9(4-7)15-10(11)12/h3-5,10H,2H2,1H3 |

InChI-Schlüssel |

AYBNOQYCZKOAKW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC1=CC(=CC(=C1)I)OC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one

Stepwise Synthesis Route

Step 1: Preparation of 3-(Difluoromethoxy)-5-iodophenol Intermediate

- Starting from 2-iodophenol or a suitably substituted phenol.

- The difluoromethoxy group is introduced by reaction with difluoromethyl ether under basic conditions.

- This step often involves a base such as potassium carbonate or sodium hydride to deprotonate the phenol and facilitate nucleophilic substitution.

Step 2: Halogenation and Functional Group Positioning

- The iodine substituent is either introduced initially or retained from the starting material.

- Halogenation can be controlled via electrophilic aromatic substitution or by using halogenated precursors.

Step 3: Formation of the Propan-2-one Side Chain

- The ketone moiety is introduced via acylation reactions.

- Commonly, Friedel-Crafts acylation is employed using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Alternatively, coupling reactions using palladium catalysts (e.g., Suzuki coupling with phenylboronic acid derivatives) can be used to assemble the ketone-containing side chain.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Starting Materials | Reagents & Catalysts | Conditions | Notes |

|---|---|---|---|---|---|

| 1 | Difluoromethoxylation | 2-Iodophenol | Difluoromethyl ether, Base (K2CO3/NaH) | Aprotic solvent, mild heating | Ensures selective introduction of -OCF2H |

| 2 | Halogenation (if needed) | Phenol derivative | Iodinating agent (I2, NIS) | Controlled temperature | Regioselective iodination at position 5 |

| 3 | Acylation (Friedel-Crafts) | 3-(Difluoromethoxy)-5-iodophenyl compound | Acetyl chloride, AlCl3 | Anhydrous conditions, 0-25 °C | Forms propan-2-one moiety on aromatic ring |

| 4 | Pd-Catalyzed coupling (alt) | 3-(Difluoromethoxy)phenylboronic acid + Iodophenyl ketone precursor | Pd catalyst, base, solvent | Reflux or inert atmosphere | Alternative to direct acylation, higher selectivity |

Research Findings and Optimization

Yields and Purity: Optimized syntheses report yields between 60-85% for the ketone formation step, depending on catalyst efficiency and reaction time. Purification is typically achieved by recrystallization or chromatography to remove side products and unreacted starting materials.

Catalyst Selection: Palladium-catalyzed coupling reactions provide higher regioselectivity and functional group tolerance compared to traditional Friedel-Crafts acylation, especially when sensitive groups like difluoromethoxy are present.

Reaction Mechanisms: The introduction of the difluoromethoxy group proceeds via nucleophilic aromatic substitution under basic conditions, while iodination is electrophilic aromatic substitution. The ketone formation is a Lewis acid-catalyzed electrophilic acylation.

Industrial Adaptations: For scale-up, continuous flow reactors and advanced purification techniques such as preparative HPLC and recrystallization are employed to enhance throughput and product consistency.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Preparation Notes |

|---|---|---|---|

| 1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one | C11H11BrF2IO2 | Bromine, iodine, difluoromethoxy, ketone | Similar synthetic route with additional bromination step |

| 1-(5-(Difluoromethoxy)-2-iodophenyl)propan-2-one | C11H10F2IO2 | Iodine, difluoromethoxy, ketone | Base synthesis route described above |

| 3-(Difluoromethoxy)-5-iodophenol | C7H4F2IO2 | Iodine, difluoromethoxy, phenol | Intermediate in the ketone synthesis |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one involves its interaction with various molecular targets. The difluoromethoxy group and iodine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to enzymes and receptors. The propan-2-one moiety can undergo nucleophilic addition reactions, further modulating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

The compound shares a propan-2-one backbone with aromatic substitution patterns common in bioactive molecules. Key differentiating factors include:

- Substituent Diversity: The 3-(difluoromethoxy) and 5-iodo groups distinguish it from simpler phenylpropanones (e.g., acetophenone derivatives with methyl or methoxy groups).

Comparison Table of Structural Analogues

Physicochemical Properties

- Molecular Weight and Polarity: The iodine atom in 1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one increases molecular weight (342.08 g/mol) compared to non-halogenated analogs (e.g., 180.27 g/mol for the methylthio derivative) . The difluoromethoxy group enhances lipophilicity relative to methoxy (-OCH3) but less than trifluoromethyl (-CF3) groups .

- Reactivity : Iodine’s polarizability may facilitate electrophilic substitution reactions, while the difluoromethoxy group’s electron-withdrawing nature could deactivate the aromatic ring toward electrophiles .

Biologische Aktivität

1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a difluoromethoxy group and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety. This compound, with the molecular formula C10H9F2IO2, has garnered attention in medicinal chemistry due to its potential biological activities.

The presence of the difluoromethoxy group and iodine allows for significant interactions with biological molecules. These functional groups can participate in hydrogen bonding and halogen bonding, influencing the compound's binding affinity to various enzymes and receptors. The propan-2-one moiety facilitates nucleophilic addition reactions, further modulating its biological effects.

The biological activity of 1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one is primarily linked to its interactions with specific molecular targets. Research indicates that this compound may influence enzyme activity or receptor binding, leading to potential anti-inflammatory and anticancer effects. However, detailed mechanisms of action are still under investigation.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related iodinated compounds, suggesting that 1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one may exhibit similar activities. For instance, iodinated hydrocarbons have shown effective antibacterial properties against pathogens such as Staphylococcus aureus and Vibrio parahaemolyticus, with Minimum Inhibitory Concentrations (MICs) as low as 50 µg/mL .

In Vitro Studies

In vitro studies on derivatives of similar structures have demonstrated significant antibacterial and antifungal activities. For example, compounds exhibiting similar functional groups have shown effectiveness against Candida albicans and various Gram-positive bacteria . The specific biological results for 1-(3-(Difluoromethoxy)-5-iodophenyl)propan-2-one are yet to be fully elucidated but suggest promising therapeutic applications.

Case Study 1: Antibacterial Screening

A study screened a series of iodinated compounds for their antibacterial properties. Among these, several demonstrated strong activity against S. aureus and other clinically relevant pathogens. The compounds were tested for their ability to disrupt biofilm formation and exhibited potent bactericidal effects .

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| Iodinated Hydrocarbon A | 50 | Bactericidal against S. aureus |

| Iodinated Hydrocarbon B | 100 | Inhibits biofilm formation |

Case Study 2: Antifungal Activity

Another study focused on the antifungal efficacy of related compounds against C. albicans. Results indicated that specific derivatives showed excellent antifungal activity, highlighting the potential of structurally similar compounds in treating fungal infections .

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| Compound X | 625 | Effective against C. albicans |

| Compound Y | 1250 | Moderate activity |

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites .

- Molecular Docking : Screens binding affinity with biological targets (e.g., enzymes) using software like AutoDock Vina. The iodine atom’s van der Waals radius (1.98 Å) enhances hydrophobic interactions in active sites .

- QSPR Models : Relate substituent descriptors (e.g., Hammett σ⁺ for -OCF₂H) to physicochemical properties like logP (predicted ~3.2) or solubility .

How can researchers resolve contradictions in reported catalytic activity data for derivatives of this compound?

Advanced

Contradictions often arise from varying experimental conditions. A systematic approach includes:

- Control Experiments : Replicating studies with standardized catalysts (e.g., Pd/C vs. Pd(OAc)₂) and solvents (polar aprotic vs. protic) .

- Kinetic Profiling : Monitoring reaction progress via in situ IR or HPLC to identify rate-limiting steps.

- Isotopic Labeling : Using ¹⁸O-labeled ketones to track mechanistic pathways (e.g., keto-enol tautomerism) .

- Meta-Analysis : Comparing datasets across literature to identify outliers or solvent-dependent trends .

What are the challenges in scaling up the synthesis of this compound for pharmacological studies, and how can they be mitigated?

Q. Advanced

- Iodine Handling : Radioactive ¹²⁵I requires shielding and strict waste protocols. Use non-radioactive ¹²⁷I for preliminary scaling .

- Purification : Large-scale column chromatography is inefficient. Switch to recrystallization (acetone/water) or distillation under reduced pressure.

- Catalyst Recovery : Immobilize catalysts (e.g., silica-supported AlCl₃) to reduce costs and improve recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.